1-(7-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(7-methoxy-9H-pyrido[3,4-b]indol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-8(17)13-14-11(5-6-15-13)10-4-3-9(18-2)7-12(10)16-14/h3-7,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGVLDNQSXBDPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CC2=C1NC3=C2C=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20977806 | |
| Record name | 1-Acetyl-1-demethylharmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20977806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62230-10-8 | |
| Record name | Arenarine C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062230108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Acetyl-1-demethylharmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20977806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Harmine can be synthesized through several methods. One common synthetic route involves the acetylation of beta-carboline with acetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at low temperatures, followed by stirring at room temperature .
Industrial Production Methods
Industrial production of harmine often involves extraction from natural sources, such as Peganum harmala seeds. The seeds are ground and subjected to solvent extraction, typically using ethanol or methanol. The extract is then purified through various chromatographic techniques to isolate harmine .
Chemical Reactions Analysis
Types of Reactions
Harmine undergoes several types of chemical reactions, including:
Oxidation: Harmine can be oxidized to form harmaline.
Reduction: Harmine can be reduced to form tetrahydroharmine.
Substitution: Harmine can undergo substitution reactions, particularly at the nitrogen atom in the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Harmaline
Reduction: Tetrahydroharmine
Substitution: Various N-substituted harmine derivatives
Scientific Research Applications
Neuropharmacological Applications
Harmine exhibits significant neuropharmacological properties, primarily through its action as a reversible inhibitor of monoamine oxidase A (MAO-A). This inhibition leads to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive function. Research indicates that harmine may have potential in treating mood disorders such as depression and anxiety disorders by modulating these neurotransmitter systems .
Mechanisms of Action:
- MAO-A Inhibition: Increases monoamine levels, enhancing mood and cognitive functions.
- DYRK1A Inhibition: Harmine also inhibits dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in neurodegenerative diseases like Alzheimer’s .
Anticancer Properties
Harmine has been studied for its anticancer potential due to its ability to induce apoptosis in various cancer cell lines. The compound activates caspases and the mitochondrial pathway, leading to programmed cell death. Notable studies have shown that harmine can inhibit the proliferation of cancer cells in vitro and in vivo, suggesting its potential as an adjunct therapy in cancer treatment .
Key Findings:
- Harmine demonstrated efficacy against breast cancer cells by inducing apoptosis.
- It has shown promise in inhibiting tumor growth in animal models of leukemia .
Antimicrobial Activity
Recent studies have highlighted harmine's antimicrobial properties against a range of pathogens. Its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli suggests potential applications in developing new antimicrobial agents . The compound's mechanism involves disrupting bacterial cell membranes and inhibiting biofilm formation.
Traditional Medicine and Ethnopharmacology
In traditional medicine, harmine is used for its psychoactive effects, particularly in the context of Ayahuasca ceremonies. The compound is believed to facilitate altered states of consciousness that can lead to therapeutic insights and emotional healing. Ethnopharmacological studies emphasize the importance of harmine in indigenous cultures for spiritual and medicinal purposes .
Synthesis and Structural Variants
Harmine can be synthesized through various chemical pathways, leading to derivatives with potentially enhanced biological activity. For example, structural analogs like harmaline and tetrahydroharmine exhibit different pharmacological profiles that could be explored for specific therapeutic applications .
| Compound Name | Structure Features | Key Activities |
|---|---|---|
| Harmaline | Similar framework with an additional methylene group | More potent MAO inhibitor |
| Tetrahydroharmine | Reduced form of harmine | Exhibits different pharmacological properties |
| Vasicoline | Contains a similar indole structure | Known for anti-inflammatory effects |
| 9-Methylharmine | Methylated variant of harmine | Potentially altered bioactivity |
Mechanism of Action
Harmine exerts its effects through several mechanisms:
Inhibition of Monoamine Oxidase (MAO): Harmine is a reversible inhibitor of MAO-A, an enzyme that breaks down monoamines such as serotonin and dopamine.
Interaction with DYRK1A: Harmine inhibits the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which is involved in various cellular processes, including cell proliferation and differentiation.
Induction of Apoptosis: Harmine induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous β-Carbolines
Structural Analogues
Harmine (7-Methoxy-1-methyl-9H-pyrido[3,4-b]indole)
- Key Differences : Replaces the acetyl group (C=O) at position 1 with a methyl group (-CH₃).
- Biological Activity: A known monoamine oxidase inhibitor (MAOI) and tremorogenic agent linked to essential tremor (ET) .
- Pharmacokinetics : Higher metabolic stability due to the absence of a hydrolyzable acetyl group.
Harmol (7-Hydroxy-1-methyl-9H-pyrido[3,4-b]indole)
- Key Differences : Replaces the methoxy group at position 7 with a hydroxyl (-OH).
- Implications : Increased polarity reduces blood-brain barrier penetration compared to the methoxy analog .
Gibellamine A (1-(3-(Hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl)ethan-1-one)
Physicochemical and Pharmacological Comparisons
Biological Activity
1-(7-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethan-1-one, commonly known as harmine, is a naturally occurring beta-carboline alkaloid with significant biological activities. It is primarily derived from plants such as Peganum harmala and Banisteriopsis caapi, which are traditionally used in various cultural practices and medicinal applications. This article explores the compound's biological activity, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.
- IUPAC Name : 1-(7-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethanone
- Molecular Formula : C14H12N2O2
- Molecular Weight : 240.26 g/mol
- CAS Number : 62230-10-8
Harmine exhibits its biological effects through several mechanisms:
- Monoamine Oxidase Inhibition : Harmine acts as a reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially enhancing mood and cognitive functions .
- DYRK1A Inhibition : The compound also inhibits dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which plays a role in cell proliferation and differentiation. This inhibition may have implications for neurodegenerative diseases and cancer treatment.
- Induction of Apoptosis : Harmine has been shown to induce apoptosis in various cancer cell lines by activating caspases and triggering mitochondrial pathways, making it a candidate for anticancer therapies .
Anticancer Activity
Research has demonstrated that harmine exhibits cytotoxic effects against several cancer types. For instance, a study reported that harmine effectively induced apoptosis in HepG2 liver cancer cells with a favorable selectivity index compared to normal cells .
Antimalarial Activity
Recent studies have highlighted the potential of harmine derivatives in treating malaria. Novel harmicines synthesized from harmine showed significant activity against both the erythrocytic and hepatic stages of Plasmodium infections, with IC50 values in low submicromolar concentrations . The binding dynamics of these compounds within the ATP binding site of PfHsp90 were also confirmed through molecular dynamics simulations, indicating their potential as antimalarial agents .
Neuroprotective Effects
Harmine's ability to modulate neurotransmitter levels suggests potential neuroprotective effects. Its MAO-A inhibitory action may contribute to improved cognitive function and mood stabilization, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Studies
| Study | Findings |
|---|---|
| MDPI 2020 | Harmicines derived from harmine showed significant activity against Plasmodium with IC50 values as low as 0.04 µM against P. falciparum. |
| Harmine's mechanism includes MAO-A inhibition and DYRK1A inhibition, contributing to its anticancer properties. | |
| PubChem | Harmine is derived from traditional plants and has been studied for its neuroprotective effects due to its influence on serotonin levels. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(7-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethan-1-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via Rh(II)-catalyzed asymmetric reactions combined with chiral squaramide relay catalysis. For example, using ethyl acetate/hexanes (3:17) as eluents during column chromatography yields 66% of a related dihydro-β-carboline derivative . Temperature control (e.g., 24°C) and solvent choice (CDCl₃ for NMR characterization) are critical for reproducibility .
Q. How is structural confirmation achieved for this compound and its derivatives?
- Methodological Answer : ¹H and ¹³C NMR (500 MHz and 125 MHz, respectively) in CDCl₃ are standard. Key signals include aromatic protons (δH 8.38 for H-4 in β-carboline derivatives) and carbonyl carbons (δC ~195 ppm). HMBC correlations resolve connectivity, such as between H-4 and C-9a/C-4a .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods to avoid inhalation; skin contact requires immediate washing with soap/water. In case of eye exposure, rinse with water for 15+ minutes. Store in dry, ventilated areas away from ignition sources .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized in asymmetric syntheses of related β-carboline derivatives?
- Methodological Answer : Chiral auxiliaries (e.g., (S)-proline) and water (10 equivalents) enhance ee (51–80%) in ketone additions to 9-tosyl-DHβC. Without water, ee drops to 7–28%. Catalysts like (1S,2S)-82 yield (R)-configured products, while (1R,2R)-82 produces (S,S)-diastereomers .
Q. What strategies resolve contradictions in stereochemical outcomes reported for similar compounds?
- Methodological Answer : Cross-validate using X-ray crystallography and chiral HPLC. For instance, (1R,2R)-82 yields (S,S)-103 (78% yield), whereas (1S,2S)-82 gives (R,S)-103 (85% yield). Discrepancies arise from catalyst configuration and solvent polarity effects .
Q. How do computational models predict the bioactivity of 7-methoxy-substituted β-carbolines?
- Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps and electrostatic potentials to correlate methoxy positioning with binding affinity. For example, 7-methoxy groups increase hydrophobicity, enhancing blood-brain barrier penetration in neuroactive analogs .
Q. What structural modifications enhance the compound’s utility in natural product synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
